molecular formula C7H8BNO5 B1457742 5-Methoxy-2-nitrophenylboronic acid CAS No. 860033-98-3

5-Methoxy-2-nitrophenylboronic acid

Cat. No. B1457742
CAS RN: 860033-98-3
M. Wt: 196.96 g/mol
InChI Key: FEKZDSKDGQNCNX-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Boronic acids, including 5-Methoxy-2-nitrophenylboronic acid, are used as building blocks and synthetic intermediates . They can be used in Suzuki-Miyaura cross-coupling reactions . The replacement of the carboxylic acid group by boronic acid has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .


Physical And Chemical Properties Analysis

The physical form of 5-Methoxy-2-nitrophenylboronic acid is solid . The molecular weight is 196.96 g/mol.

Scientific Research Applications

Catalysis in Chemical Reactions

This compound serves as a catalyst in several chemical reactions. For instance, it can catalyze the protodeboronation of pinacol boronic esters, which is a critical step in the formal anti-Markovnikov hydromethylation of alkenes . This application is significant in the synthesis of complex organic molecules, including pharmaceuticals.

Drug Design and Delivery

In the field of drug design and delivery, 5-Methoxy-2-nitrophenylboronic acid can be utilized as a boron carrier. Boronic acids and their derivatives are considered for the design of new drugs and drug delivery devices, particularly in boron neutron capture therapy . This therapy is a type of cancer treatment that targets tumor cells at the molecular level.

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that boronic acids, including 5-Methoxy-2-nitrophenylboronic acid, may have promising applications in medicinal chemistry in the future .

Mechanism of Action

Target of Action

5-Methoxy-2-nitrophenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that it reacts with .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, 5-Methoxy-2-nitrophenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group (in this case, the 5-Methoxy-2-nitrophenyl group) from boron to palladium . This results in the formation of a new carbon–carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic compounds . The reaction allows for the joining of two carbon-containing fragments in a way that is mild and tolerant of various functional groups . The downstream effects include the creation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s worth noting that boronic acids and their esters are generally considered to be marginally stable in water , which could potentially impact their bioavailability.

Result of Action

The result of the action of 5-Methoxy-2-nitrophenylboronic acid is the formation of a new carbon–carbon bond . This enables the synthesis of a wide variety of complex organic compounds . The specific molecular and cellular effects would depend on the particular compounds being synthesized.

Action Environment

The action of 5-Methoxy-2-nitrophenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is typically carried out under mild conditions and is tolerant of various functional groups . The stability of boronic acids and their esters can be affected by the presence of water . Therefore, the reaction conditions need to be carefully controlled to ensure the efficacy and stability of the compound.

properties

IUPAC Name

(5-methoxy-2-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO5/c1-14-5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKZDSKDGQNCNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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